molecular formula C4HCl2FN2 B1583025 2,4-Dichloro-6-fluoropyrimidine CAS No. 3833-57-6

2,4-Dichloro-6-fluoropyrimidine

Cat. No.: B1583025
CAS No.: 3833-57-6
M. Wt: 166.97 g/mol
InChI Key: GACAHZITGJKJAK-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluoropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-fluoropyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in nucleophilic substitution reactions, where it can be substituted by different nucleophiles to form a variety of derivatives . This compound interacts with enzymes such as dihydropyrimidine dehydrogenase, which is involved in the catabolism of pyrimidine bases . The interactions between this compound and these biomolecules are essential for its function as a precursor in the synthesis of therapeutic agents.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by interfering with DNA and RNA synthesis, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism . This compound has been observed to induce cytotoxic effects in cancer cells, making it a valuable component in chemotherapy regimens . The impact of this compound on cellular processes underscores its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with nucleophilic sites on biomolecules, leading to the formation of covalent bonds . This compound can inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis . By binding to the active site of this enzyme, this compound effectively blocks the synthesis of thymidine monophosphate, thereby disrupting DNA replication and cell proliferation . These molecular interactions highlight the compound’s role in enzyme inhibition and its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability and long-term impact on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells . These temporal effects are critical for optimizing its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and cardiotoxicity . The threshold for these adverse effects is an important consideration in the development of dosage guidelines for clinical use. Understanding the dosage-dependent effects of this compound is essential for its safe and effective application in animal models and potential human therapies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to pyrimidine metabolism . It is metabolized by enzymes such as dihydropyrimidine dehydrogenase, which converts it into inactive metabolites . This compound can also affect metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis . The interactions of this compound with these metabolic pathways are crucial for its function and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through nucleoside transporters and distributed to different cellular compartments . Its localization within cells can influence its activity and effectiveness as a therapeutic agent. Understanding the transport and distribution mechanisms of this compound is important for optimizing its delivery and targeting in clinical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, for example, is critical for its role in inhibiting DNA synthesis and inducing cytotoxic effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trichloropyrimidine with a fluorinating agent such as cesium fluoride in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atom at the 6-position with a fluorine atom .

Industrial Production Methods: For industrial-scale production, the process involves the chlorination of 2,4-dihydroxypyrimidine followed by fluorination. The chlorination step uses thionyl chloride as the chlorinating agent, while the fluorination step employs cesium fluoride in a high-boiling solvent to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-fluoropyrimidine undergoes various types of chemical reactions, including nucleophilic substitution, Suzuki-Miyaura coupling, and palladium-catalyzed cross-coupling reactions .

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines, alkoxides, or thiols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst and a base such as potassium carbonate.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluoropyrimidine
  • 4,6-Dichloro-2-fluoropyrimidine
  • 2,4-Dichloro-5-methylpyrimidine

Comparison: Compared to its analogs, 2,4-Dichloro-6-fluoropyrimidine exhibits unique reactivity due to the presence of both chlorine and fluorine atoms on the pyrimidine ring. This combination allows for selective functionalization and the formation of diverse derivatives with tailored properties . The fluorine atom at the 6-position enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2,4-dichloro-6-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FN2/c5-2-1-3(7)9-4(6)8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACAHZITGJKJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344487
Record name 2,4-Dichloro-6-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3833-57-6
Record name 2,4-Dichloro-6-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-fluoropyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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